Bapta

説明

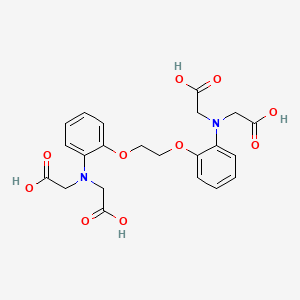

structure in first source

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEDXVNDVHYDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73630-08-7 ( tetra-potassium salt) | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30234432 | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85233-19-8 | |

| Record name | BAPTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85233-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22DDW77C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAPTA's Mechanism of Action for Calcium Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), a cornerstone tool in calcium signaling research. We will delve into its chemical properties, binding kinetics, and practical applications, offering detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Mechanism of Calcium Chelation

BAPTA is a high-affinity, selective calcium chelator that plays a pivotal role in buffering intracellular and extracellular calcium concentrations. Its efficacy stems from its unique chemical structure, which forms a coordination complex with Ca²⁺ ions.

Structural Basis of Chelation: The BAPTA molecule features a cage-like structure formed by four carboxylate groups and two nitrogen atoms. Upon encountering a calcium ion, these six binding sites, along with the two ether oxygens, cooperatively bind the Ca²⁺ ion in a 1:1 stoichiometric ratio.[1] This coordination results in a stable complex, effectively sequestering the calcium ion from the surrounding solution.

High Selectivity and Affinity: A key advantage of BAPTA is its remarkable selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺). This selectivity is approximately 100,000-fold, making it an ideal tool for studying calcium-specific signaling pathways without significantly perturbing Mg²⁺ homeostasis.[2][3] This high selectivity is attributed to the specific stereochemistry of the binding pocket, which is sterically and electronically optimized for the ionic radius and coordination geometry of Ca²⁺.

Rapid Binding Kinetics: Compared to other common calcium chelators like EGTA, BAPTA exhibits significantly faster on- and off-rates for calcium binding.[2] This rapid kinetic profile allows BAPTA to effectively buffer rapid, localized calcium transients, making it invaluable for studying fast cellular processes such as neurotransmitter release and muscle contraction.

pH Insensitivity: The affinity of BAPTA for calcium is relatively insensitive to changes in pH within the physiological range (pH 6.8-7.4). This is a significant advantage over EGTA, whose calcium affinity is more pH-dependent. This property ensures reliable calcium buffering even in experimental conditions where pH fluctuations may occur.[2][3]

Quantitative Data for BAPTA and its Analogs

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for its target ion. The Kd for BAPTA and its derivatives can be influenced by experimental conditions such as temperature, ionic strength, and the presence of other ions.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ (nM) | Conditions | Reference |

| BAPTA | 110 | 0.1 M KCl, pH 7.2, 22°C | [3] |

| 160 | In the absence of Mg²⁺ | [2] | |

| 200 | Appears consistently in literature | [1] | |

| 5,5'-Dimethyl BAPTA | 40 | Depending on buffer | [2] |

| 5,5'-Difluoro BAPTA | 610-635 | In the absence of Mg²⁺, depending on buffer | [2] |

| 705-720 | 1 mM Mg²⁺, depending on buffer | [2] | |

| 5,5'-Dibromo BAPTA | 1600-3600 | Depending on buffer | [2] |

| Parameter | Effect on BAPTA's Apparent Ca²⁺ Affinity (K'Ca) | Reference |

| Temperature | Increasing temperature from 1 to 36°C leads to an increase in K'Ca. | [4] |

| Ionic Strength | Increasing ionic strength from 0.104 to 0.304 M leads to a reduction of K'Ca. | [4] |

Experimental Protocols

Spectrophotometric Determination of BAPTA's Calcium Dissociation Constant (Kd)

This protocol is based on the change in BAPTA's ultraviolet absorbance spectrum upon calcium binding.

Materials:

-

BAPTA

-

Calcium chloride (CaCl₂) standard solution

-

Magnesium chloride (MgCl₂) (optional, to assess selectivity)

-

Buffer solution (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of BAPTA in the desired buffer.

-

Prepare a series of calcium solutions of known concentrations in the same buffer.

-

In a quartz cuvette, add the BAPTA solution to a final concentration of approximately 10-50 µM.

-

Record the absorbance spectrum of the BAPTA solution in the absence of calcium (typically from 220 nm to 300 nm). The peak absorbance for free BAPTA is around 254 nm.

-

Titrate the BAPTA solution with increasing concentrations of the calcium standard solution, recording the full absorbance spectrum after each addition and allowing the solution to equilibrate.

-

As calcium is added, the absorbance at 254 nm will decrease, while the absorbance at approximately 274 nm will increase, with an isosbestic point observed.

-

Plot the change in absorbance at a specific wavelength (e.g., 254 nm) as a function of the free calcium concentration.

-

Fit the resulting binding curve using a suitable equation (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Intracellular Calcium Buffering using BAPTA-AM

BAPTA-AM is a membrane-permeant ester form of BAPTA that can be loaded into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant BAPTA in the cytoplasm.

Materials:

-

BAPTA-AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, to aid solubilization)

-

Dimethyl sulfoxide (DMSO)

-

Balanced salt solution or cell culture medium

-

Cells of interest

Procedure:

-

Prepare a stock solution of BAPTA-AM in high-quality, anhydrous DMSO (typically 1-10 mM).

-

If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For cell loading, dilute the BAPTA-AM stock solution into the desired buffer or medium to the final working concentration (typically 1-50 µM). To aid in dispersion, you can pre-mix the BAPTA-AM stock with an equal volume of the Pluronic F-127 stock before diluting into the final loading solution.

-

Remove the culture medium from the cells and replace it with the BAPTA-AM loading solution.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.

-

After incubation, wash the cells at least twice with fresh, warm buffer or medium to remove extracellular BAPTA-AM.

-

Allow the cells to de-esterify the BAPTA-AM for at least 30 minutes at 37°C before starting the experiment. This ensures complete conversion of BAPTA-AM to active BAPTA.

-

The cells are now loaded with intracellular BAPTA and ready for experimentation.

Visualizing Mechanisms and Workflows

BAPTA's Calcium Chelation Mechanism

Caption: Reversible binding of a calcium ion by a free BAPTA molecule.

Experimental Workflow for Intracellular Calcium Chelation

Caption: A typical workflow for loading cells with BAPTA-AM.

BAPTA's Effect on a Simplified Signaling Pathway

Caption: BAPTA buffering of IP₃-mediated calcium release from the ER.

References

- 1. BAPTA - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Calcium Chelator BAPTA and its Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Chemical Properties, Experimental Applications, and Signaling Pathway Interrogation of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its Analogs.

This technical guide provides a comprehensive overview of the chemical properties and applications of BAPTA and its derivatives, tailored for researchers, scientists, and professionals in drug development. BAPTA is a powerful tool for controlling and investigating the intricate roles of calcium ions (Ca²⁺) in cellular signaling.

Core Chemical Properties of BAPTA

BAPTA, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a high-affinity, selective calcium chelator that has become an indispensable tool in biological research.[1][2] Its fundamental structure, derived from EGTA, features benzene rings that confer a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a crucial advantage for studying intracellular processes.[2][3]

The chelation mechanism of BAPTA involves the binding of a calcium ion by its four carboxylate groups, two amine nitrogens, and two ether oxygens, acting as a decadentate ligand.[1] A key feature of BAPTA is its rapid binding and release of Ca²⁺, which is approximately 50 to 400 times faster than that of EGTA.[2][4] Furthermore, its calcium affinity is notably less sensitive to pH changes within the physiological range compared to other chelators like EDTA and EGTA.[2][3]

BAPTA Derivatives and Their Calcium Affinities

The versatility of BAPTA is greatly expanded by its derivatives, which are synthesized by adding electron-donating or electron-withdrawing groups to the benzene rings.[4] Electron-donating groups, such as methyl groups, increase the electron density on the chelating atoms, thereby enhancing the affinity for Ca²⁺ (lower dissociation constant, Kd). Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the affinity (higher Kd). This tunability allows researchers to select a chelator with a Ca²⁺ affinity that is optimal for their specific experimental conditions.

Below is a table summarizing the dissociation constants (Kd) for BAPTA and several of its commonly used derivatives.

| Chelator Name | Substituents | Dissociation Constant (Kd) for Ca²⁺ (nM) |

| BAPTA | None | 110 - 220 |

| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 |

| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~270 |

| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1500 |

| 5-Nitro BAPTA | 5-NO₂ | ~400 |

| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~5000 |

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[5]

Experimental Protocols

Loading BAPTA AM Esters into Cells

The acetoxymethyl (AM) ester form of BAPTA is a cell-permeant version of the chelator.[6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant BAPTA in the cytoplasm.[2]

Materials:

-

BAPTA AM ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid dispersion)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Probenecid (optional, to prevent extrusion of the dye by organic anion transporters)

Protocol:

-

Prepare a Stock Solution: Dissolve BAPTA AM in high-quality anhydrous DMSO to a stock concentration of 2 to 5 mM.[7]

-

Prepare a Working Solution: On the day of the experiment, dilute the BAPTA AM stock solution in a buffer of choice (e.g., HBSS) to a final concentration typically ranging from 1 to 10 µM. For most cell lines, a final concentration of 4-5 µM is recommended.[7]

-

Optional Additives: If using, add Pluronic® F-127 (final concentration of ~0.02-0.04%) to the working solution to improve the solubility of the AM ester. Probenecid (final concentration of ~1-2 mM) can also be added to reduce leakage of the de-esterified indicator from the cells.[7]

-

Cell Loading: Replace the cell culture medium with the BAPTA AM working solution and incubate at 37°C for 30 to 60 minutes. The optimal incubation time can vary between cell types.[7]

-

Wash: After incubation, remove the loading solution and wash the cells with fresh, warm buffer to remove any extracellular BAPTA AM.

-

De-esterification: Incubate the cells for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

Determination of Calcium Dissociation Constant (Kd)

The Kd of a BAPTA derivative can be determined using a competitive chelator method, often employing a spectrophotometer to measure changes in absorbance upon calcium binding.

Materials:

-

BAPTA derivative of interest

-

Calcium-free buffer (e.g., treated with Chelex)

-

Standardized CaCl₂ solution

-

EDTA solution

-

Quartz cuvette

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a Chelator Solution: Prepare a ~25-30 µM solution of the BAPTA derivative in the calcium-free buffer.

-

Determine Chelator Concentration: Measure the absorbance of the solution at the appropriate wavelength for the Ca²⁺-loaded form of the chelator to accurately determine its concentration using the Beer-Lambert law.

-

Measure Absorbance in a Ca²⁺-Free State: Add a small amount of EDTA to the cuvette to chelate any residual calcium and measure the absorbance (A₀).

-

Titrate with Calcium: Add small, known aliquots of the standardized CaCl₂ solution to the cuvette. After each addition, allow the solution to equilibrate and measure the absorbance. Continue the titration until the absorbance no longer changes, indicating saturation of the chelator.

-

Measure Absorbance in a Ca²⁺-Saturated State: Add a large excess of CaCl₂ to ensure all the chelator is bound to calcium and measure the final absorbance (A_max).

-

Calculate Kd: The dissociation constant can be calculated by fitting the titration data to a binding curve equation.

Visualization of BAPTA's Role in Signaling Pathways

BAPTA and its derivatives are instrumental in dissecting calcium-dependent signaling pathways. By buffering intracellular calcium, they can inhibit or modulate downstream events, thereby revealing the critical role of Ca²⁺ in these processes.

Calcium-Mediated Apoptosis

BAPTA can be used to investigate the role of calcium in apoptosis. For example, in response to certain stimuli, an increase in intracellular calcium can trigger mitochondrial dysfunction and the activation of caspases, leading to programmed cell death. Pre-loading cells with BAPTA can prevent this calcium rise and subsequent apoptosis.

Caption: BAPTA's inhibition of calcium-mediated apoptosis.

Synaptic Transmission

At the synapse, the influx of calcium through voltage-gated calcium channels is the trigger for neurotransmitter release. BAPTA can be introduced into the presynaptic terminal to rapidly buffer this calcium influx, thereby inhibiting neurotransmitter release and allowing for the study of the precise timing and spatial requirements of calcium signaling in this process.

Caption: BAPTA's role in buffering presynaptic calcium.

Experimental Workflow for Investigating Calcium Signaling

A typical experimental workflow to investigate the role of calcium in a cellular response using BAPTA is outlined below.

Caption: Workflow for studying calcium-dependent responses.

Conclusion

BAPTA and its derivatives are powerful and versatile tools for the study of calcium signaling. Their high selectivity, rapid kinetics, and tunable affinity make them indispensable for researchers seeking to elucidate the multifaceted roles of calcium in health and disease. This guide provides a foundational understanding of their chemical properties and a practical framework for their application in experimental settings.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. BAPTA, AM Ester - Biotium [biotium.com]

- 7. docs.aatbio.com [docs.aatbio.com]

Bapta's selectivity for calcium ions over other divalent cations like magnesium.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the remarkable selectivity of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) for calcium ions (Ca²⁺) over other physiologically relevant divalent cations, particularly magnesium (Mg²⁺). Understanding this selectivity is paramount for its application in buffering intracellular calcium, enabling precise investigation of calcium signaling pathways and its potential therapeutic applications.

Core Principles of BAPTA's Selectivity

BAPTA's high affinity and selectivity for Ca²⁺ are rooted in its molecular structure, which is derived from EGTA. The key modification in BAPTA is the replacement of the ethylene glycol bridge of EGTA with two benzene rings. This structural change confers several advantages:

-

Pre-organization of Binding Pocket: The aromatic rings restrict the conformational flexibility of the molecule, pre-organizing the four carboxylate groups into a cavity that is optimally sized for the ionic radius of Ca²⁺.

-

Electronic Effects: The phenoxy ether oxygens have their electron-donating character reduced by the benzene rings, which fine-tunes the ligand field strength to favor Ca²⁺ binding.

-

Reduced pH Sensitivity: Compared to EGTA, BAPTA's affinity for Ca²⁺ is significantly less affected by changes in pH within the physiological range.[1]

-

Rapid Kinetics: BAPTA exhibits faster on- and off-rates for Ca²⁺ binding compared to EGTA, making it a more effective buffer for rapid calcium transients.[1]

Quantitative Analysis of Divalent Cation Selectivity

The selectivity of a chelator is quantitatively expressed by comparing its dissociation constants (Kd) for different ions. A lower Kd value indicates a higher affinity. The data clearly demonstrates BAPTA's exceptional preference for Ca²⁺ over Mg²⁺ and other divalent cations.

| Ion | Dissociation Constant (Kd) | Selectivity Ratio (Kd Mg²⁺ / Kd Ca²⁺) |

| Ca²⁺ | ~1.1 x 10⁻⁷ M | - |

| Mg²⁺ | ~1.7 x 10⁻² M | ~155,000 |

| Zn²⁺ | High Affinity | - |

| Mn²⁺ | High Affinity | - |

| Pb²⁺ | High Affinity | - |

| Cd²⁺ | High Affinity | - |

| Ni²⁺ | High Affinity | - |

Note: The dissociation constants can vary depending on experimental conditions such as pH, ionic strength, and temperature. The values presented are representative figures from the literature.

Experimental Protocols for Determining Ion Selectivity

The determination of BAPTA's ion selectivity can be accomplished through various biophysical techniques. Below are detailed methodologies for two common approaches.

UV-Vis Spectrophotometry

This method relies on the change in BAPTA's ultraviolet absorbance spectrum upon ion binding.

Objective: To determine the dissociation constant (Kd) of BAPTA for Ca²⁺ and Mg²⁺ by measuring the change in absorbance upon titration with the respective ions.

Materials:

-

BAPTA

-

CaCl₂ and MgCl₂ stock solutions of known concentrations

-

Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of BAPTA Solution: Prepare a solution of BAPTA in the buffer at a known concentration (e.g., 50 µM).

-

Baseline Measurement: Record the absorbance spectrum of the BAPTA solution in the absence of any divalent cations.

-

Titration with Cation:

-

Add small, precise aliquots of the CaCl₂ (or MgCl₂) stock solution to the BAPTA solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate.

-

Record the full absorbance spectrum or the absorbance at a specific wavelength where the change is maximal.

-

-

Data Analysis:

-

Correct the absorbance readings for dilution.

-

Plot the change in absorbance as a function of the total cation concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an ion to BAPTA, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of BAPTA binding to Ca²⁺ and Mg²⁺.

Materials:

-

Isothermal titration calorimeter

-

BAPTA solution in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Concentrated solutions of CaCl₂ and MgCl₂ in the same buffer

Procedure:

-

Sample Preparation:

-

Prepare a solution of BAPTA (e.g., 20-50 µM) in the ITC buffer and degas it.

-

Prepare a concentrated solution of the cation (e.g., 1-2 mM) in the same buffer and degas it.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Load the BAPTA solution into the sample cell and the cation solution into the injection syringe.

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the cation solution into the BAPTA solution while stirring.

-

The instrument will measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of cation to BAPTA.

-

Fit the data to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

-

Visualizing Experimental and Biological Contexts

To further elucidate the practical application and experimental determination of BAPTA's selectivity, the following diagrams are provided.

Conclusion

BAPTA's remarkable selectivity for calcium over magnesium ions, underpinned by its unique structural and electronic properties, makes it an indispensable tool in cellular biology and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to leverage the power of BAPTA in their investigations of calcium-dependent processes. The precise control over intracellular calcium concentrations afforded by BAPTA will continue to be instrumental in unraveling the complexities of cellular signaling and developing novel therapeutic strategies.

References

The Cornerstone of Intracellular Calcium Buffering: A Technical Guide to BAPTA-AM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetra(acetoxymethyl) ester (BAPTA-AM) for the intentional buffering of intracellular calcium (

Ca2+Ca2+Core Principles of BAPTA-AM Function

BAPTA-AM is the acetoxymethyl ester derivative of the potent and selective

Ca2+Ca2+Ca2+Mechanism of Action:

-

Cell Loading: The lipophilic AM esters render BAPTA-AM membrane-permeant, allowing it to be loaded into cells through simple incubation.

-

Intracellular Cleavage: Cytosolic esterases hydrolyze the AM esters, releasing the active, hydrophilic form of BAPTA.

-

Calcium Chelation: The de-esterified BAPTA rapidly and selectively binds to free intracellular

ions.Ca2+ -

Buffering Effect: By sequestering

, BAPTA minimizes changes in cytosolicCa2+Ca2+

BAPTA is structurally related to EGTA but possesses several advantages, including a faster on-rate for

Ca2+Ca2+Mg2+5Quantitative Data

The following tables summarize the key quantitative parameters of BAPTA and BAPTA-AM, providing a basis for experimental design and data interpretation.

| Parameter | Value | Conditions/Notes | Reference(s) |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.11 µM | In solution | [3][4][5] |

| 160 - 590 nM | In the absence of Mg²⁺ | [1] | |

| ~700 nM | In the presence of 1 mM Mg²⁺ | [1] | |

| ~800 nM | Intracellular (human red cells) | [6] | |

| Typical Working Concentration | 10 - 100 µM | For cell signaling studies | [1][3] |

| Solubility | >16.3 mg/mL in DMSO | [5] | |

| 20 mg/mL in DMF | For the potassium salt | [1] | |

| Absorption Maxima (BAPTA) | 254 nm (free) / 274 nm (Ca²⁺-bound) | [3][5] | |

| Emission Maximum (BAPTA) | 363 nm | [3] |

Experimental Protocols

Cell Loading with BAPTA-AM

This protocol describes a general method for loading adherent or suspension cells with BAPTA-AM. Optimization may be required for specific cell types.

Materials:

-

BAPTA-AM (CAS: 126150-97-8)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cell culture medium

-

Probenecid (optional, an anion-exchange inhibitor that can reduce leakage of the de-esterified BAPTA)

Procedure:

-

Prepare a BAPTA-AM Stock Solution: Dissolve BAPTA-AM in anhydrous DMSO to a final concentration of 1-10 mM. Store aliquots at -20°C, protected from light and moisture.

-

Prepare a Loading Solution:

-

For a final loading concentration of 10 µM BAPTA-AM, dilute the stock solution accordingly in a physiological buffer (e.g., HBSS).

-

To aid in the solubilization of the hydrophobic BAPTA-AM, it is highly recommended to include Pluronic® F-127. A common approach is to mix equal volumes of the BAPTA-AM stock solution with a 20% Pluronic® F-127 solution before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be kept low (typically 0.02-0.04%) to avoid cytotoxic effects.

-

If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Adherent Cells: Aspirate the culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells.

-

Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the loading solution.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer or culture medium to remove any extracellular BAPTA-AM.

-

De-esterification: Allow the cells to rest for at least 30 minutes at room temperature or 37°C to ensure complete de-esterification of the BAPTA-AM by intracellular esterases.

-

Experimental Procedure: The cells are now loaded with BAPTA and ready for the experiment.

Assessment of BAPTA-AM Cytotoxicity using MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of BAPTA-AM loading on a given cell line.

Materials:

-

Cells of interest

-

BAPTA-AM

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

BAPTA-AM Treatment: Prepare a range of BAPTA-AM concentrations in complete culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the highest concentration used for BAPTA-AM dilution).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of BAPTA-AM or vehicle control. Incubate for the desired experimental duration (e.g., 1 hour, 6 hours, 24 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Experimental Workflow for BAPTA-AM Cell Loading

Caption: Workflow for loading cells with BAPTA-AM.

BAPTA-AM Mediated Inhibition of Calcium-Dependent Signaling

Caption: BAPTA-AM buffers intracellular calcium, inhibiting downstream signaling.

BAPTA-AM and the MAPK/ERK Signaling Pathway

Caption: BAPTA can inhibit the Ca²⁺-dependent activation of the MAPK/ERK pathway.

BAPTA-AM and Calcium-Mediated Apoptosis

Caption: BAPTA can prevent apoptosis by buffering mitochondrial Ca²⁺ overload.

Concluding Remarks

BAPTA-AM remains a cornerstone in cellular biology research, offering a powerful method to dissect the multifaceted roles of intracellular calcium. A thorough understanding of its principles of operation, quantitative characteristics, and appropriate experimental application is paramount for generating reliable and interpretable data. The protocols and diagrams provided herein serve as a comprehensive guide for researchers and professionals aiming to leverage the capabilities of BAPTA-AM in their studies of calcium signaling and cellular physiology. As with any experimental tool, careful optimization and the inclusion of appropriate controls are essential for robust and meaningful results.

References

- 1. interchim.fr [interchim.fr]

- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Apparent Ca2+ dissociation constant of Ca2+ chelators incorporated non-disruptively into intact human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bapta: A Technical Guide to its History, Development, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (Bapta), a pivotal tool in cellular biology research. From its historical development as a superior calcium chelator to its widespread application in elucidating intricate signaling pathways, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data on its binding properties, and a critical discussion of its mechanism of action and potential off-target effects are presented. Visualizations of key signaling pathways and experimental workflows are provided in the DOT language to facilitate a deeper understanding of Bapta's utility as a research tool.

Introduction: The Genesis of a Powerful Research Tool

The study of intracellular calcium (Ca²⁺) signaling, a ubiquitous and fundamental process governing a myriad of cellular functions, was revolutionized by the introduction of Bapta. Prior to its development, researchers relied heavily on EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) for the chelation of extracellular calcium. However, EGTA's utility for intracellular applications was limited by its pH sensitivity and slow binding kinetics.

In 1980, Roger Tsien introduced Bapta, a novel calcium chelator designed to overcome the limitations of EGTA.[1][2] Bapta exhibits a high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), and its binding affinity is significantly less affected by changes in pH within the physiological range.[1][2] Furthermore, Bapta's faster on- and off-rates for Ca²⁺ binding allow for the effective buffering of rapid intracellular calcium transients. The subsequent development of its cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, further solidified its place as an indispensable tool, enabling researchers to manipulate and study intracellular calcium signaling with unprecedented precision.

Mechanism of Action: A High-Affinity Calcium Chelator

Bapta's primary mechanism of action lies in its ability to selectively bind to free calcium ions, effectively acting as a Ca²⁺ buffer. The molecule's structure, featuring four carboxylate groups, forms a cage-like structure that encapsulates a single calcium ion with high affinity. This chelation process is rapid and reversible, allowing Bapta to both sequester and release Ca²⁺ in response to changes in the intracellular free calcium concentration.

The key advantages of Bapta over its predecessor, EGTA, include:

-

High Selectivity for Ca²⁺ over Mg²⁺: This is crucial for studying calcium signaling in a cellular environment where magnesium is present at much higher concentrations.

-

Reduced pH Sensitivity: Bapta's pKa values are lower than EGTA's, making its calcium binding affinity less dependent on intracellular pH fluctuations.

-

Faster Kinetics: Bapta binds and releases calcium ions more rapidly than EGTA, enabling the study of fast calcium signaling events.

BAPTA-AM: Intracellular Delivery

To overcome the impermeability of the cell membrane to the highly charged Bapta molecule, the acetoxymethyl (AM) ester derivative, BAPTA-AM, was synthesized. BAPTA-AM is a lipophilic compound that can readily cross the plasma membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant Bapta within the cytoplasm. This allows for the direct manipulation of intracellular calcium concentrations.

Quantitative Data: Binding Properties of Bapta and its Derivatives

The efficacy of Bapta and its various derivatives as calcium buffers is determined by their dissociation constants (Kd), which represent the concentration of Ca²⁺ at which half of the chelator is bound to the ion. Lower Kd values indicate higher affinity. The following table summarizes the dissociation constants for Bapta and some of its commonly used derivatives.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ (in absence of Mg²⁺) | Dissociation Constant (Kd) for Ca²⁺ (in 1 mM Mg²⁺) | Selectivity (Kd Mg²⁺ / Kd Ca²⁺) |

| Bapta | ~110 nM | ~400 nM | >10⁵ |

| 5,5'-Dimethyl Bapta | ~40 nM | - | - |

| 5,5'-Difluoro Bapta | ~270 nM | - | - |

| 5,5'-Dibromo Bapta | ~1.5 µM | - | - |

| 5-Nitro Bapta | ~5.8 µM | - | - |

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented here are approximate and should be used as a guide.

Experimental Protocols

Loading Cells with BAPTA-AM

This protocol describes a general method for loading adherent cells with BAPTA-AM. Optimal concentrations and incubation times may vary depending on the cell type and experimental question.

Materials:

-

BAPTA-AM (stock solution in DMSO)

-

Pluronic F-127 (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on coverslips or in multi-well plates

Procedure:

-

Prepare Loading Solution:

-

Prepare a working solution of BAPTA-AM in HBSS. A final concentration of 1-10 µM is a common starting point.

-

To aid in the solubilization of BAPTA-AM, it is recommended to first mix the BAPTA-AM stock solution with an equal volume of Pluronic F-127 stock solution (e.g., 20% w/v) before diluting in HBSS.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with HBSS.

-

Add the BAPTA-AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

-

-

Wash and De-esterification:

-

Remove the loading solution.

-

Wash the cells two to three times with HBSS to remove extracellular BAPTA-AM.

-

Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the BAPTA-AM by intracellular esterases.

-

-

Experimentation:

-

The cells are now loaded with Bapta and ready for the experiment.

-

Patch-Clamp Electrophysiology with Intracellular Bapta

This protocol outlines the inclusion of Bapta in the intracellular solution for whole-cell patch-clamp recordings to buffer intracellular calcium.

Materials:

-

Bapta (potassium or cesium salt)

-

Intracellular (pipette) solution appropriate for the experiment

-

Micropipette puller and patch-clamp rig

Procedure:

-

Prepare Intracellular Solution:

-

Dissolve Bapta directly into the intracellular solution at the desired concentration (typically 0.1-10 mM).

-

Adjust the pH of the intracellular solution to the desired value (e.g., 7.2-7.4) with KOH or CsOH.

-

Filter the solution through a 0.2 µm syringe filter.

-

-

Patch-Clamp Recording:

-

Back-fill a patch pipette with the Bapta-containing intracellular solution.

-

Establish a whole-cell patch-clamp configuration on the target cell.

-

Allow sufficient time (several minutes) for the Bapta from the pipette to diffuse into and equilibrate with the cell's cytoplasm.

-

Proceed with the electrophysiological recording.

-

Visualizing Bapta's Role: Signaling Pathways and Workflows

BAPTA-AM Cell Loading Workflow

Caption: Workflow for loading cells with BAPTA-AM.

Bapta's Intervention in Calcium Signaling

Caption: Bapta buffers intracellular calcium, preventing downstream signaling.

Bapta and the Intrinsic Apoptosis Pathway

Caption: Potential modulation of apoptosis by Bapta.

Off-Target Effects and Considerations

While Bapta is a powerful and selective calcium chelator, it is crucial for researchers to be aware of its potential off-target effects, which are independent of its Ca²⁺ binding properties. Recent studies have highlighted several instances where Bapta can influence cellular processes through mechanisms other than calcium buffering.

-

Inhibition of Phospholipase C (PLC): Bapta has been shown to directly inhibit the activity of PLC, an important enzyme in phosphoinositide signaling. This inhibition appears to be independent of its calcium-chelating ability.

-

Modulation of Ion Channels: There is evidence that Bapta can directly interact with and modulate the activity of certain ion channels, such as the ANO6 (TMEM16F) chloride channel.

-

Metabolic Effects: Studies have indicated that Bapta can inhibit the glycolytic enzyme PFKFB3, leading to alterations in cellular metabolism. This effect was observed even with a Bapta analog that has a low affinity for calcium.

These findings underscore the importance of including appropriate controls in experiments using Bapta. For example, using a Bapta analog with a low affinity for calcium can help to distinguish between effects caused by calcium chelation and off-target interactions.

Conclusion

Bapta and its derivatives have been instrumental in advancing our understanding of the multifaceted roles of calcium in cellular physiology and pathophysiology. From its rational design to its widespread application, Bapta has empowered researchers to dissect the intricacies of calcium signaling with high precision. However, as with any powerful tool, a thorough understanding of its mechanism of action, its limitations, and its potential off-target effects is paramount for the design of rigorous experiments and the accurate interpretation of results. This technical guide provides a foundational resource for both novice and experienced researchers, enabling them to effectively harness the power of Bapta in their scientific endeavors.

References

BAPTA's Role as a Fast Calcium Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a crucial tool in cellular physiology for the rapid buffering of intracellular calcium ions (Ca²⁺). Its unique properties make it an invaluable asset for dissecting the intricate roles of calcium signaling in a myriad of cellular processes, from neurotransmission and muscle contraction to apoptosis and gene expression.

Core Principles of BAPTA Function

BAPTA is a high-affinity calcium chelator that distinguishes itself from other common chelators like EGTA and EDTA through its significantly faster on-rate for Ca²⁺ binding. This characteristic allows BAPTA to act as a "fast buffer," effectively intercepting and sequestering Ca²⁺ ions close to their point of entry or release before they can diffuse and interact with downstream effectors. This rapid buffering capacity is largely independent of pH in the physiological range, a notable advantage over EGTA.[1]

The most commonly used form for cellular applications is the acetoxymethyl (AM) ester of BAPTA, BAPTA-AM. This lipophilic derivative can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytoplasm where it can exert its calcium-buffering effects.[2]

Quantitative Comparison of Calcium Chelators

The efficacy of a calcium chelator is defined by its dissociation constant (Kd) for Ca²⁺, as well as its association (kon) and dissociation (koff) rate constants. A lower Kd indicates a higher affinity for calcium. The rapid binding kinetics of BAPTA are evident in its high on-rate.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ | On-Rate (kon) (M⁻¹s⁻¹) | Off-Rate (koff) (s⁻¹) | Key Characteristics |

| BAPTA | ~110 nM - 160 nM (at pH 7.2)[1] | ~6 x 10⁸ | ~100 | Very fast on-rate, relatively pH-insensitive.[1] |

| Dibromo-BAPTA | ~1.5 µM | - | - | Intermediate affinity, useful for studying calcium mobilization.[1] |

| 5,5'-Dimethyl-BAPTA (MAPTA) | ~40 nM | - | - | Highest affinity among common BAPTA derivatives.[1] |

| EGTA | ~150 nM (at pH 7.2) | ~1.5 x 10⁶ | ~0.2 | Slow on-rate, pH-sensitive.[1] |

| EDTA | ~170 nM (at pH 7.2) | - | - | High affinity for both Ca²⁺ and Mg²⁺.[3][4][5] |

Key Experimental Applications and Protocols

BAPTA's utility spans a wide range of experimental contexts. Below are detailed protocols for some of its key applications.

General Protocol for Loading Cells with BAPTA-AM

This protocol provides a general guideline for loading adherent cells with BAPTA-AM. Optimization may be required for different cell types and experimental conditions.

Materials:

-

BAPTA-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Probenecid (optional, to inhibit anion transporters and reduce dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve BAPTA-AM in anhydrous DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

If using, prepare a 100 mM stock solution of probenecid in a suitable buffer.

-

-

Prepare Loading Solution:

-

For a final loading concentration of 10 µM BAPTA-AM, dilute the BAPTA-AM stock solution into the physiological buffer.

-

Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in the dispersion of the lipophilic BAPTA-AM.

-

If used, add probenecid to the loading solution to a final concentration of 1 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically.

-

-

De-esterification:

-

After loading, wash the cells twice with the physiological buffer to remove extracellular BAPTA-AM.

-

Incubate the cells in fresh physiological buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the BAPTA-AM by intracellular esterases.

-

-

Experimentation:

-

The cells are now loaded with BAPTA and ready for the experiment.

-

Investigating the Role of Postsynaptic Calcium in Long-Term Potentiation (LTP)

BAPTA is instrumental in demonstrating the necessity of a postsynaptic calcium rise for the induction of many forms of LTP.

Experimental Design:

-

Prepare acute hippocampal slices from a rodent model.

-

Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Include BAPTA (10-20 mM) in the intracellular patch pipette solution. This allows for the direct infusion of the active form of BAPTA into the postsynaptic neuron.

-

After establishing a stable baseline of synaptic transmission by stimulating Schaffer collateral inputs, apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.

-

Monitor the excitatory postsynaptic potential (EPSP) slope for at least 60 minutes post-HFS.

-

Expected Outcome: In neurons loaded with BAPTA, the HFS protocol will fail to induce LTP, demonstrating that a rapid postsynaptic calcium elevation is required for its induction.[6] Control experiments should be performed with a standard intracellular solution lacking BAPTA.

Dissecting Calcium-Induced Calcium Release (CICR)

BAPTA can be used to probe the spatial relationship between the trigger Ca²⁺ source and the Ca²⁺-sensitive release channels in CICR.

Experimental Approach:

-

Load cells (e.g., cardiac myocytes or neurons) with a calcium indicator and BAPTA-AM as described in the general protocol.

-

Initiate a trigger Ca²⁺ signal, for example, through a brief depolarization to open voltage-gated calcium channels or by photorelease of caged IP₃.

-

Monitor the intracellular calcium dynamics using the co-loaded indicator.

-

Interpretation: BAPTA, due to its fast kinetics, will effectively buffer the trigger Ca²⁺ in the immediate vicinity of its entry point. If CICR is tightly coupled to the trigger source (i.e., the release channels are very close to the entry channels), BAPTA will significantly inhibit the secondary, regenerative calcium release. In contrast, if the coupling is looser, the effect of BAPTA will be less pronounced. Comparing these results with those obtained using the slower buffer EGTA can provide insights into the spatial organization of the CICR machinery.

Visualizing Cellular Processes and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to BAPTA's function.

References

- 1. interchim.fr [interchim.fr]

- 2. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pediaa.com [pediaa.com]

- 4. interchim.fr [interchim.fr]

- 5. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

Navigating the Intracellular Sea: A Technical Guide to Bapta and Other Calcium Chelators

For researchers, scientists, and drug development professionals, understanding the nuances of calcium chelation is paramount to unraveling the complexities of cellular signaling and developing targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the key differences between 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (Bapta) and other common calcium chelators, namely EGTA and EDTA. This guide delves into their distinct chemical properties, kinetic profiles, and practical applications, offering a framework for selecting the optimal chelator for specific experimental needs.

At the heart of cellular communication lies the intricate dance of calcium ions (Ca²⁺). Transient fluctuations in intracellular calcium concentration orchestrate a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. To dissect these pathways, researchers rely on a toolkit of calcium chelators—molecules that bind to calcium ions, effectively buffering their concentration and allowing for the precise manipulation and measurement of calcium-dependent events.

Bapta, ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), and ethylenediaminetetraacetic acid (EDTA) are three of the most widely used calcium chelators in biological research. While all three bind calcium, their utility in experimental systems is dictated by significant differences in their binding affinities, kinetics, selectivity for other ions, and sensitivity to pH.

A Comparative Analysis of Key Properties

The selection of an appropriate calcium chelator hinges on a thorough understanding of its biochemical and physical properties. The following tables provide a quantitative comparison of Bapta, EGTA, and EDTA, highlighting the critical parameters that govern their function.

| Property | Bapta | EGTA | EDTA |

| Structure | Contains two benzene rings in its backbone | Linear aliphatic backbone with ether linkages | Linear aliphatic backbone |

| Primary Use in Cell Biology | Buffering rapid and localized intracellular Ca²⁺ transients | Buffering slower and global intracellular Ca²⁺ changes | General extracellular metal ion chelation, protease inhibition |

Table 1: General Properties of Common Calcium Chelators

| Parameter | Bapta | EGTA | EDTA |

| Dissociation Constant (Kd) for Ca²⁺ (at pH ~7.2) | ~110 - 700 nM[1][2] | ~70 - 150 nM[3] | ~100 - 400 nM |

| Dissociation Constant (Kd) for Mg²⁺ | ~17 mM[4] | ~1-10 mM | ~1-2 mM |

| Selectivity (Kd Mg²⁺ / Kd Ca²⁺) | >10,000 | ~10,000 | ~1,000 - 10,000 |

| on-rate (kon) for Ca²⁺ (M⁻¹s⁻¹) | ~4-6 x 10⁸[4] | ~1.5 x 10⁶ - 1.05 x 10⁷[5] | ~3 x 10⁶[5] |

| off-rate (koff) for Ca²⁺ (s⁻¹) | ~100 - 420 | ~0.1 - 1.5 | ~0.3 - 1.2 |

| pH Sensitivity of Ca²⁺ Binding | Low[1][2][6] | High | High |

Table 2: Quantitative Comparison of Calcium Chelator Properties

Unraveling Cellular Mechanisms: The Differential Impact of Chelator Kinetics

The most striking difference between Bapta and other chelators lies in their calcium binding kinetics. Bapta's remarkably fast on-rate makes it an indispensable tool for studying rapid, localized calcium signals, often referred to as "calcium nanodomains," which occur in close proximity to the mouths of calcium channels. Its ability to quickly capture calcium ions as they enter the cell allows researchers to investigate processes that are triggered by these fleeting, high-concentration microdomains.

In contrast, EGTA's slower on-rate makes it less effective at buffering these rapid, localized transients. Instead, EGTA is better suited for studying the effects of slower, more global changes in cytoplasmic calcium concentration. This kinetic difference can be exploited experimentally to distinguish between processes governed by nanodomain versus bulk cytosolic calcium levels.

EDTA, with its even broader ion selectivity, is less commonly used for precise intracellular calcium buffering. Its primary role in cellular and molecular biology is often as a component of buffers used for cell lysis and protein extraction, where its ability to chelate a wide range of divalent cations, including those required by metalloproteases, is advantageous.

Visualizing the Role of Chelators in Calcium Signaling

To understand how these chelators are employed to dissect cellular pathways, consider a typical signal transduction cascade initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

Figure 1: A simplified intracellular calcium signaling pathway. The diagram illustrates how the binding of a ligand to a receptor can trigger the release of calcium from the endoplasmic reticulum, leading to the activation of downstream effectors. Bapta and EGTA can be used to probe the temporal and spatial dynamics of this calcium signal.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments utilizing Bapta, EGTA, and EDTA.

Experimental Protocol 1: Intracellular Calcium Buffering with Bapta-AM and EGTA-AM

This protocol outlines a comparative approach to investigate the role of rapid versus slow calcium buffering on a cellular process, such as neurotransmitter release or muscle cell contraction.

Objective: To compare the effects of the fast-acting calcium chelator Bapta and the slow-acting chelator EGTA on a calcium-dependent cellular response.

Materials:

-

Cells of interest (e.g., primary neurons, cultured muscle cells)

-

Cell culture medium

-

Bapta-AM (acetoxymethyl ester)

-

EGTA-AM

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Stimulus to induce a calcium response (e.g., high potassium solution, specific agonist)

-

Method for measuring the cellular response (e.g., patch-clamp electrophysiology, fluorescence microscopy with a calcium indicator, plate reader-based assay)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of Bapta-AM in anhydrous DMSO.

-

Prepare a 1-10 mM stock solution of EGTA-AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

Store all stock solutions in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate cells on an appropriate substrate (e.g., glass coverslips for microscopy, multi-well plates for plate reader assays) and allow them to adhere and grow to the desired confluency.

-

-

Loading with Chelators:

-

Prepare the loading solution by diluting the Bapta-AM or EGTA-AM stock solution into HBSS or cell culture medium to the final desired concentration (typically 1-50 µM).

-

To aid in the solubilization of the AM esters, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%. First, mix the AM ester stock with the Pluronic F-127 stock, and then add this mixture to the buffer.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically for each cell type.

-

Include a vehicle control (DMSO and Pluronic F-127 without the chelator) to account for any effects of the loading procedure itself.

-

-

De-esterification:

-

After loading, wash the cells three times with fresh, warm HBSS or culture medium to remove extracellular AM esters.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases, which traps the active chelator inside the cells.

-

-

Stimulation and Measurement:

-

Apply the stimulus to the cells to elicit a calcium-dependent response.

-

Immediately measure the cellular response using the chosen method. For example:

-

Electrophysiology: Record changes in membrane potential or synaptic currents.

-

Fluorescence Microscopy: If co-loaded with a calcium indicator, measure the changes in fluorescence intensity.

-

Plate Reader Assay: Measure changes in fluorescence or luminescence related to the cellular process of interest.

-

-

-

Data Analysis:

-

Compare the magnitude and kinetics of the cellular response in the presence of Bapta, EGTA, and the vehicle control. A significant reduction in the response in the presence of Bapta but not EGTA would suggest that the process is dependent on rapid, localized calcium transients. A reduction in the response with both chelators would indicate a dependence on more global, sustained calcium signals.

-

Experimental Protocol 2: Using EDTA as a Protease Inhibitor in Protein Extraction

This protocol describes the use of EDTA to inhibit metalloproteases during the preparation of cell or tissue lysates for downstream applications such as Western blotting or immunoprecipitation.

Objective: To prevent the degradation of target proteins by metalloproteases during cell lysis and protein extraction.

Materials:

-

Cell or tissue sample

-

Lysis buffer (e.g., RIPA buffer, Tris-based buffers)

-

EDTA stock solution (0.5 M, pH 8.0)

-

Other protease inhibitors (e.g., PMSF, aprotinin, leupeptin, or a commercial protease inhibitor cocktail)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Sonicator or dounce homogenizer (optional)

Procedure:

-

Preparation of Lysis Buffer:

-

Prepare the desired lysis buffer. The composition will depend on the downstream application.

-

Immediately before use, add a cocktail of protease inhibitors to the lysis buffer.

-

Add EDTA from the 0.5 M stock solution to the lysis buffer to a final concentration of 1-5 mM. Note: If your downstream application is sensitive to EDTA (e.g., involves enzymes that require divalent cations for activity or immobilized metal affinity chromatography), EDTA should be omitted. In such cases, consider using a protease inhibitor cocktail that does not contain EDTA.

-

-

Sample Preparation:

-

For adherent cells, wash the cell monolayer with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

-

For tissue samples, mince the tissue on ice.

-

-

Cell Lysis:

-

Add the ice-cold lysis buffer containing EDTA and other protease inhibitors to the cell pellet or minced tissue.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

For more efficient lysis, sonicate the sample on ice or use a dounce homogenizer.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification and Downstream Applications:

-

Carefully collect the supernatant, which contains the soluble proteins.

-

Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

-

The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving intracellular calcium chelation.

Figure 2: A generalized experimental workflow for intracellular calcium buffering experiments using AM-ester forms of chelators.

Conclusion: Making an Informed Choice

The choice between Bapta, EGTA, and EDTA is not arbitrary but rather a critical decision that can profoundly impact the interpretation of experimental results. Bapta, with its rapid binding kinetics and high selectivity, is the chelator of choice for investigating fast, localized calcium signaling events. EGTA, with its slower kinetics, is more suitable for studying the role of slower, global calcium changes. EDTA's broad chelating activity makes it a valuable tool for applications where general metal ion sequestration is required, such as in the prevention of protein degradation during cell lysis. By carefully considering the specific experimental question and the distinct properties of each chelator, researchers can harness the power of calcium chelation to gain deeper insights into the complex and dynamic world of cellular signaling.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. Comparison between measured and calculated ionised concentrations in Mg2+ /ATP, Mg2+ /EDTA and Ca2+ /EGTA buffers; influence of changes in temperature, pH and pipetting errors on the ionised concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - FR [thermofisher.com]

BAPTA: A Technical Guide to its Applications in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective calcium chelator that has become an indispensable tool in cell biology research. Its ability to rapidly and specifically bind to intracellular free calcium ions (Ca²⁺) allows researchers to investigate the intricate roles of calcium signaling in a vast array of cellular processes. This technical guide provides an in-depth overview of BAPTA's core applications, experimental considerations, and potential pitfalls, with a focus on quantitative data and detailed methodologies.

Core Mechanism and Advantages

BAPTA's primary function is to buffer intracellular calcium, effectively preventing or attenuating the transient increases in Ca²⁺ that trigger downstream signaling events. It is often used in its cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, which readily crosses the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active BAPTA molecule within the cytoplasm.

Compared to the more traditional calcium chelator EGTA, BAPTA offers several key advantages:

-

Higher Selectivity: BAPTA exhibits a significantly greater affinity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol.

-

Faster Binding Kinetics: BAPTA binds and releases Ca²⁺ ions at a much faster rate than EGTA, making it ideal for studying rapid calcium dynamics.

-

Reduced pH Sensitivity: BAPTA's affinity for calcium is less dependent on pH changes within the physiological range, ensuring more consistent chelation under varying experimental conditions.

Quantitative Data: Dissociation Constants of BAPTA and its Analogs

The selection of a calcium chelator often depends on the specific calcium concentration range of interest. The dissociation constant (Kd) is a critical parameter, representing the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ | Notes |

| BAPTA | ~110 nM | High affinity, suitable for buffering resting to moderately elevated Ca²⁺ levels. |

| 5,5'-Difluoro BAPTA | ~270 nM | Lower affinity than BAPTA. |

| 5,5'-Dibromo BAPTA | ~1.5 µM | Moderate affinity, useful for studying processes triggered by higher Ca²⁺ concentrations. |

| 5,5'-Dimethyl BAPTA | ~40 nM | Higher affinity than BAPTA. |

| EGTA | ~150 nM | Slower on-rate compared to BAPTA. |

Experimental Protocols

General Protocol for Loading Cells with BAPTA-AM

This protocol provides a general framework for loading adherent cells with BAPTA-AM. Optimal concentrations and incubation times should be empirically determined for each cell type and experimental setup.

Materials:

-

BAPTA-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, aids in solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, anion-exchange inhibitor to prevent dye extrusion)

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO.

-

If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

If using, prepare a 100 mM stock solution of Probenecid in a suitable buffer.

Loading Protocol:

-

Culture cells to the desired confluency on coverslips or in culture plates.

-

Prepare the loading buffer by diluting the BAPTA-AM stock solution into the physiological buffer to the final desired concentration (typically 1-50 µM).

-

(Optional) To aid in the dispersion of BAPTA-AM, pre-mix the BAPTA-AM stock solution with an equal volume of 10% Pluronic® F-127 before diluting it in the loading buffer.

-

(Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit the activity of organic anion transporters that can extrude the active BAPTA from the cell.

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature will vary depending on the cell type.

-

After incubation, wash the cells two to three times with the physiological buffer to remove extracellular BAPTA-AM.

-

The cells are now loaded with BAPTA and ready for the experiment. It is advisable to perform the experiment within a reasonable timeframe after loading, as the intracellular concentration of BAPTA may decrease over time.

Visualization of Signaling Pathways and Workflows

BAPTA-AM Loading Workflow

Caption: Workflow for loading cells with BAPTA-AM.

Off-Target Effect of BAPTA on the mTORC1/MCL-1 Apoptosis Pathway

Recent studies have revealed that BAPTA can induce apoptosis through mechanisms independent of its calcium-chelating properties. One such pathway involves the direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme. This inhibition leads to a reduction in mTORC1 activity, which in turn decreases the translation of the anti-apoptotic protein MCL-1, ultimately promoting cell death.[1]

References

Methodological & Application

Application Notes and Protocols for Loading Cells with BAPTA-AM

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetra(acetoxymethyl) ester) is a high-affinity, cell-permeant chelator of intracellular calcium (Ca²⁺).[1][2] Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, BAPTA, in the cytosol.[1][3] BAPTA is a highly selective and rapid chelator of Ca²⁺, with a dissociation constant (Kd) of approximately 0.11 μM, making it a powerful tool for buffering intracellular calcium concentrations and investigating the role of calcium signaling in a wide array of cellular processes.[1]

These application notes provide a comprehensive, step-by-step protocol for loading cells with BAPTA-AM, along with key experimental parameters and a summary of its mechanism of action.

Mechanism of Action

The utility of BAPTA-AM lies in its ability to be passively loaded into cells and subsequently activated. The process can be summarized in the following steps:

-

Cellular Uptake: The hydrophobic AM ester form of BAPTA-AM allows it to diffuse across the cell membrane into the cytoplasm.

-

Intracellular Activation: Cytosolic esterases hydrolyze the AM ester groups, converting BAPTA-AM into its active, hydrophilic form, BAPTA.[1] This charged form is retained within the cell.

-

Calcium Chelation: The activated BAPTA molecule has four carboxylate groups that create a high-affinity binding pocket for divalent cations, showing high selectivity for Ca²⁺ over other ions like magnesium (Mg²⁺).[4] This rapid chelation effectively buffers intracellular free Ca²⁺, preventing its participation in downstream signaling events.[3]

Experimental Protocols

This protocol provides a general guideline for loading adherent cells with BAPTA-AM. Optimal conditions, including concentrations and incubation times, should be empirically determined for each cell type and experimental setup.[5]

Materials:

-

BAPTA-AM (CAS: 126150-97-8)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or a buffer of choice (pH 7.2-7.4)

-

Pluronic® F-127 (10% w/v stock solution in distilled water) (optional, but recommended)

-

Probenecid (25 mM stock solution in HHBS or buffer of choice) (optional, but recommended)

-

Cell culture medium

-

Adherent cells cultured in a suitable format (e.g., 96-well black wall/clear bottom plate, coverslips)

Stock Solution Preparation:

-

BAPTA-AM Stock Solution (2-5 mM): Prepare a stock solution of BAPTA-AM in anhydrous DMSO. For example, to make a 2 mM solution, dissolve 1 mg of BAPTA-AM in 653.87 µL of DMSO.[6] Store aliquots in tightly sealed vials at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for up to three months.[6]

-

Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) for about 30 minutes can aid dissolution.[6] Store at room temperature; do not freeze.[6]

-

Probenecid Stock Solution (25 mM): Prepare a 25 mM stock solution of probenecid in HHBS or your chosen buffer.[6] This solution can be stored at -20°C, protected from light.[6]

Cell Loading Protocol:

-

Cell Preparation: Culture cells to the desired confluency (typically 80-90%) in your chosen culture vessel.[7]

-

Prepare Loading Buffer: On the day of the experiment, prepare a 2X BAPTA-AM working solution in HHBS or your preferred buffer. The final in-well concentration of BAPTA-AM is typically between 4-10 µM.[6][8] For a final concentration of 5 µM, you would prepare a 10 µM 2X working solution.

-

Optional but Recommended Additives:

-